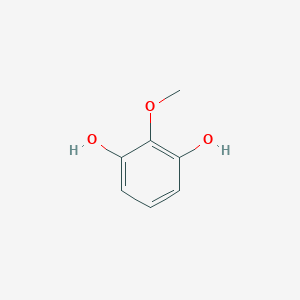

2-Méthoxyrésorcine

Vue d'ensemble

Description

Le 2-méthoxyresorcine, également connu sous le nom de 1,3-benzènediol, 2-méthoxy-, est un composé organique de formule moléculaire C7H8O3 et de masse moléculaire 140,1366 g/mol . C'est un dérivé du résorcinol où l'un des groupes hydroxyle est remplacé par un groupe méthoxy. Ce composé est connu pour ses diverses applications en synthèse organique et ses activités biologiques potentielles.

Applications De Recherche Scientifique

2-Methoxyresorcinol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.

Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

Target of Action

For instance, 2-Methoxyestradiol, a structurally related compound, has been shown to interact with targets such as Catechol O-methyltransferase, Cytochrome P450 1A1, Cytochrome P450 1B1, Cytochrome P450 19A1, and Hypoxia-inducible factor 1-alpha .

Mode of Action

Based on the actions of structurally related compounds, it may act as an angiogenesis inhibitor, attacking both tumor cells and their blood supply .

Biochemical Pathways

Given its potential role as an angiogenesis inhibitor, it may affect pathways related to blood vessel formation and tumor growth .

Pharmacokinetics

2-methoxyestradiol, a structurally related compound, has been found to bind to plasma, albumin, alpha1-acid glycoprotein, and sex-hormone-binding globulin .

Result of Action

If it acts similarly to 2-methoxyestradiol, it may inhibit the formation of new blood vessels that tumors need in order to grow .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Methoxyresorcinol are not fully understood due to limited research. It is known that 2-Methoxyresorcinol interacts with various enzymes, proteins, and other biomolecules. For instance, it is a downstream metabolite of estradiol, a form of estrogen, and is generated by the enzyme catechol-O-methyltransferase .

Cellular Effects

It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is a downstream metabolite of estradiol, suggesting that it may exert its effects at the molecular level through interactions with estrogen receptors or other biomolecules .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 2-Methoxyresorcinol in animal models .

Metabolic Pathways

2-Methoxyresorcinol is involved in the metabolic pathway of estrogens. It is a metabolite of estradiol, produced by the action of the enzyme catechol-O-methyltransferase .

Subcellular Localization

Given its role as a metabolite of estradiol, it may be found in locations where estradiol and its metabolites are typically localized .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2-méthoxyresorcine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la méthylation du résorcinol en utilisant du sulfate de diméthyle ou de l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction a généralement lieu sous reflux et le produit est purifié par recristallisation ou distillation .

Méthodes de production industrielle : La production industrielle de 2-méthoxyresorcine implique souvent des procédés de méthylation similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, les méthodes industrielles peuvent utiliser des agents méthylants et des catalyseurs alternatifs pour améliorer l'efficacité et réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-méthoxyresorcine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydroxylés.

Substitution : Des réactions de substitution électrophile aromatique peuvent introduire divers substituants sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants peuvent être utilisés dans des conditions appropriées.

Principaux produits formés :

Oxydation : Quinones et autres produits oxydés.

Réduction : Dérivés dihydroxylés.

Substitution : Dérivés halogénés, nitrés ou sulfonés.

4. Applications de la recherche scientifique

Le 2-méthoxyresorcine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, y compris des produits pharmaceutiques et des produits agrochimiques.

Biologie : Des études ont exploré son potentiel comme antioxydant et ses effets sur les processus cellulaires.

Médecine : Des recherches ont étudié ses effets thérapeutiques potentiels, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Il est utilisé dans la production de colorants, de polymères et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du 2-méthoxyresorcine implique son interaction avec diverses cibles moléculaires et voies. Il peut agir comme un antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif. De plus, il peut inhiber des enzymes spécifiques et des voies de signalisation impliquées dans l'inflammation et la progression du cancer. Les cibles moléculaires et les voies exactes peuvent varier en fonction du contexte biologique spécifique .

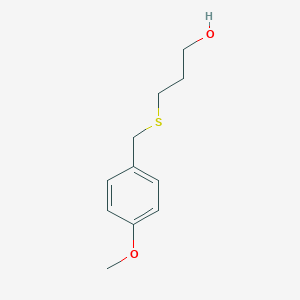

Composés similaires :

Résorcinol : Le composé parent avec deux groupes hydroxyle.

2-Méthylresorcine : Un dérivé avec un groupe méthyle au lieu d'un groupe méthoxy.

2-Méthoxyestradiol : Un composé structurellement apparenté avec des activités biologiques différentes.

Comparaison : Le 2-méthoxyresorcine est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité et son activité biologique. Comparé au résorcinol, il peut avoir des propriétés de solubilité et de stabilité différentes. Le groupe méthoxy peut également affecter ses interactions avec les cibles biologiques, ce qui peut potentiellement améliorer ses effets antioxydants et thérapeutiques .

Comparaison Avec Des Composés Similaires

Resorcinol: The parent compound with two hydroxyl groups.

2-Methylresorcinol: A derivative with a methyl group instead of a methoxy group.

2-Methoxyestradiol: A structurally related compound with different biological activities.

Comparison: 2-Methoxyresorcinol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to resorcinol, it may have different solubility and stability properties. The methoxy group can also affect its interactions with biological targets, potentially enhancing its antioxidant and therapeutic effects .

Propriétés

IUPAC Name |

2-methoxybenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYYAIBEHOEZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183520 | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29267-67-2 | |

| Record name | 2-Methoxyresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Methylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-METHYLPYROGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

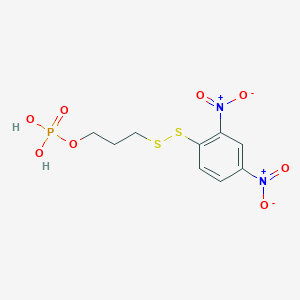

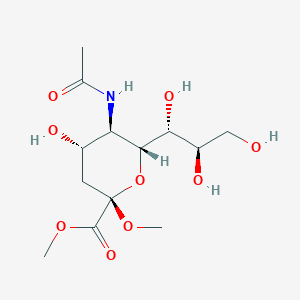

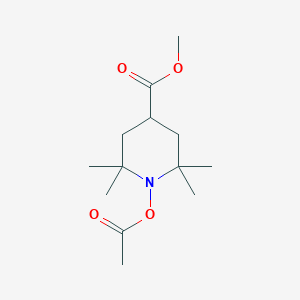

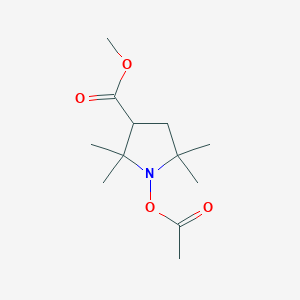

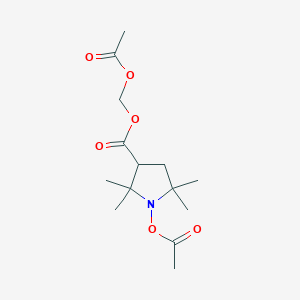

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

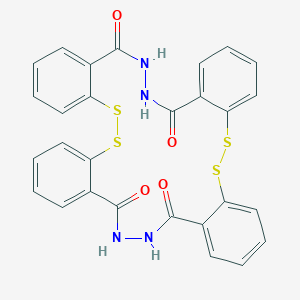

Feasible Synthetic Routes

Q1: What are the natural sources of 2-methoxyresorcinol?

A1: 2-Methoxyresorcinol has been isolated from the terrestrial bacterium Streptomyces sp. Ank75 [] and the red alga Gloiopeltis furcata []. In Streptomyces sp., it was found alongside other phenolic derivatives, suggesting a potential role in the organism's metabolism or defense mechanisms [].

Q2: What is the molecular formula and weight of 2-methoxyresorcinol?

A2: While the provided excerpts do not explicitly state the molecular formula and weight, based on its chemical name, 2-methoxybenzene-1,3-diol, the following can be deduced:

Q3: Has 2-methoxyresorcinol been investigated for its potential in complexation with metals?

A4: Yes, studies have explored the use of 2-methoxyresorcinol as a building block for creating corands, macrocyclic compounds capable of binding metal ions [, ]. This suggests potential applications in areas like metal extraction or sensing.

Q4: Is there research on synthesizing 2-methoxyresorcinol?

A5: Yes, scientific literature describes improved methods for synthesizing 2-methoxyresorcinol. One approach involves the metalation of 2,4,6-tribromoanisole [, ]. This indicates ongoing interest in optimizing its production for research and potential applications.

Q5: Has 2-methoxyresorcinol been used in the total synthesis of other natural products?

A6: While not extensively detailed in the excerpts, one study mentions the use of 2-methoxyresorcinol in the total synthesis of lespedezavirgatol [], implying its utility as a starting material or intermediate in chemical synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)

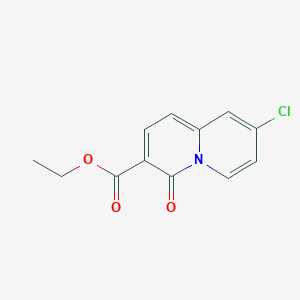

![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)